N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine
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Overview
Description
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two biphenyl groups attached to the naphthalene core at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2,6-diamine and 4-bromobiphenyl as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The reaction mixture is heated to a temperature range of 100-150°C.
Catalysts and Reagents: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction. Phosphine ligands, such as triphenylphosphine, are also employed to enhance the reaction efficiency.
Solvents: The reaction is usually conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.
Organic Electronics: The compound is employed in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Biological Studies: It serves as a probe in fluorescence microscopy and bioimaging due to its strong fluorescence properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity and function.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and differentiation. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,6-diamine: A simpler analog without the biphenyl groups.
N,N,N’,N’-Tetraphenylnaphthalene-2,6-diamine: A related compound with four phenyl groups attached to the naphthalene core.
Uniqueness
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine is unique due to the presence of biphenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where high performance and durability are essential.
Biological Activity
N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine, also known by its CAS number 6336-92-1, is a compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with cellular targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H17N2
- Molecular Weight : 327.39 g/mol
- CAS Number : 6336-92-1
- Structure : The compound features two biphenyl groups attached to a naphthalene core, which influences its electronic properties and biological interactions.
Research indicates that this compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have demonstrated that modifications in the structure can lead to varying degrees of inhibition against CDK2, with IC50 values indicating effective potency in certain derivatives .
- Antioxidant Activity : The biphenyl moieties contribute to the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Interaction with Receptors : Preliminary studies indicate that derivatives of this compound may interact with dopamine receptors, influencing neurochemical pathways and potentially offering therapeutic effects for neurological disorders .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: CDK Inhibition
A study focused on the design of naphthalene derivatives demonstrated that this compound analogs exhibited significant inhibition against CDK2. The introduction of various substituents affected the binding affinity and selectivity towards this kinase, highlighting the importance of structural optimization in drug design.
Case Study 2: Antioxidant Properties
Research evaluating the antioxidant capacity of naphthalene-based compounds found that this compound displayed significant free radical scavenging activity. This property suggests potential applications in preventing oxidative damage in cells and tissues.
Case Study 3: Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound revealed promising interactions with dopamine receptors. Compounds derived from this compound exhibited enhanced binding affinity for D3 receptors compared to other derivatives, indicating a selective action that could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
Properties
CAS No. |
832099-96-4 |
---|---|
Molecular Formula |
C34H26N2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-N,6-N-bis(4-phenylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C34H26N2/c1-3-7-25(8-4-1)27-11-17-31(18-12-27)35-33-21-15-30-24-34(22-16-29(30)23-33)36-32-19-13-28(14-20-32)26-9-5-2-6-10-26/h1-24,35-36H |
InChI Key |
HIVGTAWAWPRVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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